2-Methoxybenzoyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

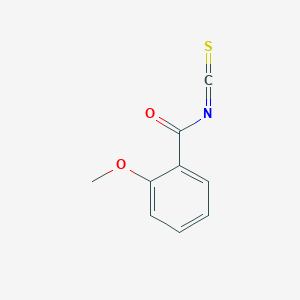

Structure

3D Structure

Properties

CAS No. |

122194-69-8 |

|---|---|

Molecular Formula |

C9H7NO2S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-methoxybenzoyl isothiocyanate |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-5-3-2-4-7(8)9(11)10-6-13/h2-5H,1H3 |

InChI Key |

HOQPANLRGFSQGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxybenzoyl Isothiocyanate: Molecular Structure and Weight Analysis

This guide provides a comprehensive technical analysis of 2-Methoxybenzoyl isothiocyanate, a member of the highly reactive and synthetically valuable acyl isothiocyanate family. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural characteristics, molecular weight, and analytical signatures. While direct experimental data for this specific isomer is not broadly published, this guide leverages foundational chemical principles and comparative data from closely related analogues to present a robust and predictive analysis, empowering researchers in their synthetic and developmental endeavors.

Introduction: The Significance of Acyl Isothiocyanates

Acyl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to a carbonyl moiety. The presence of the electron-withdrawing acyl group renders the central carbon of the isothiocyanate exceptionally electrophilic, making these compounds powerful intermediates in organic synthesis.[1] Their ability to readily react with a wide range of nucleophiles is harnessed to build complex heterocyclic scaffolds, such as thioureas, thiazoles, and triazoles, many of which form the core of biologically active molecules.[1] Isothiocyanates derived from natural sources, like cruciferous vegetables, are well-documented for their potential anti-inflammatory and anticancer properties, driving significant interest in the synthesis of novel analogues for therapeutic applications.[2]

This compound, the subject of this guide, incorporates a 2-methoxy-substituted aromatic ring, offering a unique electronic and steric profile for exploration in drug design and synthesis.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups.

-

Molecular Formula: C₉H₇NO₂S

-

Key Functional Groups:

-

2-Methoxy Phenyl Group: An aromatic ring with a methoxy (-OCH₃) substituent at the ortho position. This group influences the molecule's electronic properties and conformation.

-

Carbonyl Group (C=O): This group, integral to the "benzoyl" name, is directly conjugated with the aromatic ring and activates the adjacent isothiocyanate.

-

Isothiocyanate Group (-N=C=S): A highly reactive heterocumulene functional group that serves as the primary site for synthetic transformations.

-

Caption: 2D Structure of this compound.

Molecular Weight Analysis

A precise determination of molecular weight is fundamental for mass spectrometry analysis and stoichiometric calculations in synthesis.

| Parameter | Value | Data Source |

| Molecular Formula | C₉H₇NO₂S | - |

| Average Molecular Weight | 193.22 g/mol | Calculated |

| Monoisotopic Mass | 193.01975 Da | Calculated |

The monoisotopic mass is the crucial value for high-resolution mass spectrometry, allowing for unambiguous identification of the compound from a complex mixture.

Synthetic Protocol: A Validated Approach

Acyl isothiocyanates are typically synthesized via the nucleophilic substitution of an acyl chloride with a thiocyanate salt.[1] The following protocol describes a reliable method for the preparation of this compound from its commercially available precursor, 2-methoxybenzoyl chloride.

Sources

Ortho-Substituted Benzoyl Isothiocyanates: A Strategic Guide to Heterocyclic Cascade Synthesis

Executive Summary

Ortho-substituted benzoyl isothiocyanates represent a high-value class of "privileged intermediates" in organic synthesis. Unlike their meta or para counterparts, which primarily serve as derivatization agents for amines, ortho-substituted variants possess a latent capacity for intramolecular cyclization. This "Ortho Effect" allows for the rapid assembly of fused heterocycles—most notably quinazolinones, benzoxazines, and benzothiazoles —which are pharmacophores in oncology (e.g., EGFR inhibitors) and infectious disease therapeutics.

This guide provides a technical roadmap for the preparation, handling, and application of these reagents, specifically designed for medicinal chemists and process scientists.

Fundamental Chemistry & Preparation

Benzoyl isothiocyanates are highly electrophilic heterocumulenes. They are typically prepared in situ due to their moisture sensitivity and tendency to dimerize or hydrolyze.

The "Standard" Protocol: Acid Chloride Activation

The most robust method for generating ortho-substituted benzoyl isothiocyanates utilizes phase-transfer catalysis or simple nucleophilic substitution in a polar aprotic solvent.

Mechanism:

The reaction proceeds via the nucleophilic attack of the thiocyanate anion (

Protocol 1: In Situ Generation of o-Chlorobenzoyl Isothiocyanate

-

Reagents: o-Chlorobenzoyl chloride (1.0 eq), Ammonium thiocyanate (

, 1.1 eq), Acetone (Dry). -

Procedure:

-

Dissolve

in dry acetone (0.5 M concentration) under -

Add o-chlorobenzoyl chloride dropwise at 0°C to control the exotherm.

-

Critical Step: A white precipitate of

will form immediately. Stir at room temperature for 1 hour. -

Filtration: Filter the mixture rapidly under inert gas to remove inorganic salts.

-

Usage: The resulting yellow/orange filtrate contains the isothiocyanate and should be used immediately for the subsequent nucleophilic addition step.

-

Expert Insight: Do not isolate the intermediate unless necessary. If isolation is required, remove solvent under reduced pressure at <40°C. High heat promotes polymerization.

The "Ortho Effect": Divergent Reaction Pathways

The strategic value of these reagents lies in the substituent at the ortho position (

Pathway A: Nucleophilic Addition (The Thiourea Intermediate)

The primary reaction with amines yields N-benzoyl thioureas.

Pathway B: Intramolecular Cyclization (Heterocycle Formation)

Once the thiourea is formed, the ortho-substituent (

| Ortho-Substituent ( | Reaction Partner | Catalyst/Condition | Product Class |

| -NH₂ (Amino) | Carbonyl (C=O) | Acid/Base | Quinazolin-4(3H)-ones |

| -OH (Hydroxy) | Thiocarbonyl (C=S) | Dicyclohexylcarbodiimide (DCC) | Benzoxazines |

| -Cl / -Br / -I | Thiocarbonyl (C=S) | Cu(I) / Base | Benzothiazoles |

| -CN (Cyano) | Amine | Base/Heat | Quinazolines |

Visualization: Reaction Cascades

The following diagram illustrates the divergent pathways accessible from a single ortho-substituted precursor.

Caption: Divergent synthesis of heterocycles via ortho-substituted benzoyl isothiocyanates.

Case Study: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are privileged scaffolds in drug discovery (e.g., Idelalisib). The use of o-nitrobenzoyl isothiocyanate offers a streamlined route that avoids the harsh conditions of the Niementowski synthesis.

Experimental Workflow

-

Formation of Isothiocyanate: React o-nitrobenzoyl chloride with

in acetone (as per Protocol 1). -

Thiourea Formation: Add primary amine (e.g., aniline) to the filtrate. Stir 2h. Isolate the N-(2-nitrobenzoyl)thiourea.

-

Reduction & Cyclization:

-

Method A (One-Pot): Treat the nitro-thiourea with

or -

Method B (Desulfurization): If the oxo-derivative is desired over the thioxo, oxidative desulfurization (using

or

-

Data Summary: Substituent Effects on Yield

| R-Group (Amine) | Yield (Thiourea) | Yield (Cyclization) | Notes |

| Phenyl | 92% | 85% | Standard benchmark. |

| 4-Cl-Phenyl | 94% | 88% | Electron-withdrawing groups accelerate thiourea formation. |

| Alkyl (Methyl) | 85% | 70% | Lower yields due to increased solubility/workup loss. |

| 2-Pyridyl | 80% | 65% | Competitive coordination with metal catalysts (if used). |

Advanced Applications: Solid-Phase Synthesis

For high-throughput screening (HTS), ortho-substituted benzoyl isothiocyanates are ideal for solid-phase organic synthesis (SPOS).

-

Resin Loading: Polymer-bound amines react quantitatively with excess benzoyl isothiocyanate.

-

Cleavage/Cyclization: The "Ortho Effect" can be leveraged to induce cyclization-release strategies, where the final heterocycle is cleaved from the resin only upon successful cyclization, ensuring high purity of the final library.

References

-

Preparation of Aryl Isothiocyanates. US Patent 3637787A. (1972). Describes the foundational KSCN/Acetone protocol for benzoyl isothiocyanate synthesis. Link

-

One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate. PMC. (2009). Details the cyclization pathways of ortho-cyano derivatives. Link

-

Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Arkivoc. (2013). A comprehensive review of acyl isothiocyanate reactivity patterns. Link

-

Synthesis of Quinazolinones. Organic Chemistry Portal. (2023). Summarizes modern catalytic methods for quinazoline synthesis involving ortho-substituted precursors. Link

-

Intramolecular Cyclization of N-Cyano Sulfoximines. PMC. (2022). Discusses acid-catalyzed intramolecular cyclization mechanisms relevant to ortho-functionalized systems. Link

IUPAC naming conventions and synonyms for 2-Methoxybenzoyl isothiocyanate

Executive Summary

2-Methoxybenzoyl isothiocyanate is a highly reactive, versatile electrophilic building block widely utilized in advanced organic synthesis and medicinal chemistry. As an acyl isothiocyanate, it serves as a critical intermediate in the rapid assembly of thioureas, heterocyclic scaffolds (such as isothiazoles and pyrimidines), and complex pharmaceutical agents targeting cannabinoid (CB) receptors[1].

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic protocol, grounded in mechanistic causality to ensure high-fidelity reproduction in the laboratory.

IUPAC Nomenclature & Structural Logic

The naming of this compound is governed by the functional class nomenclature rules outlined in the[2].

-

Parent Structure : The core is derived from benzoic acid. The removal of the hydroxyl group from the carboxylic acid yields the acyl radical, designated by the suffix "-oyl", resulting in the benzoyl group[2].

-

Substituent : A methoxy ether group (-OCH₃) is located at the ortho position (carbon 2) of the benzene ring, making the complete acyl group 2-methoxybenzoyl .

-

Functional Class : The -N=C=S moiety is treated as the principal functional group. According to IUPAC rules for divalent characteristic groups, it is cited as a separate word, isothiocyanate [2].

Common Synonyms

Due to historical naming conventions and structural perspectives, this molecule is frequently indexed in chemical databases under several synonyms:

-

o-Anisoyl isothiocyanate (derived from o-anisic acid)

-

2-Methoxybenzenecarbonyl isothiocyanate

-

ortho-Anisoyl isothiocyanate

Figure 1: Logical breakdown of the IUPAC nomenclature components.

Physicochemical & Spectroscopic Profile

Understanding the physical and spectroscopic properties of this compound is essential for validating its synthesis and predicting its behavior in downstream reactions. The strong electron-donating nature of the ortho-methoxy group significantly influences both its NMR shielding and its reactivity profile[3].

| Property | Value / Description |

| Systematic Name (PIN) | This compound |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| H-Bond Donors / Acceptors | 0 / 4 |

| IR Spectroscopy (Key Bands) | ~1950–1990 cm⁻¹ : Strong, broad cumulative double bond stretch (-N=C=S).~1690 cm⁻¹ : Carbonyl stretch (C=O), shifted due to the adjacent electron-withdrawing isothiocyanate group. |

| ¹H NMR (CDCl₃) Causality | The -OCH₃ protons appear as a sharp singlet at ~3.9 ppm. The aromatic protons exhibit complex multiplet splitting due to the asymmetric electronic environment created by the strongly shielding ortho-methoxy group and the deshielding carbonyl group[3]. |

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize this compound is via a utilizing 2-methoxybenzoyl chloride and a thiocyanate salt.

Mechanistic Pathway

The thiocyanate anion (SCN⁻) is an ambidentate nucleophile. Kinetically, the "softer" sulfur atom attacks the highly electrophilic acyl carbon, forming an acyl thiocyanate intermediate. However, this intermediate is thermodynamically unstable. At room temperature, it spontaneously isomerizes into the more stable acyl isothiocyanate product.

Figure 2: Mechanistic pathway for the synthesis of this compound.

Self-Validating Experimental Protocol

Objective : To synthesize and isolate this compound with high purity for immediate downstream application.

Reagents :

-

2-Methoxybenzoyl chloride (1.0 equiv)

-

Potassium thiocyanate (KSCN) (1.2 equiv)

-

Anhydrous Acetone (0.5 M)

Step-by-Step Procedure & Causality :

-

System Preparation : Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere.

-

Causality: Acyl chlorides are highly sensitive to moisture; ambient water will rapidly hydrolyze the starting material into 2-methoxybenzoic acid, terminating the reaction.

-

-

Reagent Solubilization : Suspend KSCN (1.2 equiv) in anhydrous acetone.

-

Causality: Acetone is chosen as a polar aprotic solvent because it solubilizes the KSCN reagent without reacting with the highly electrophilic acyl chloride[3].

-

-

Controlled Addition : Cool the suspension to 0 °C using an ice bath. Add 2-Methoxybenzoyl chloride (1.0 equiv) dropwise via a syringe over 10 minutes.

-

Causality: The initial nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes side reactions.

-

-

Isomerization & Stirring : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.

-

Causality: Warming to room temperature provides the necessary activation energy for the kinetic acyl thiocyanate intermediate to spontaneously isomerize into the thermodynamically stable isothiocyanate.

-

-

Workup & Filtration : Filter the resulting white suspension through a Celite pad and wash with cold acetone.

-

Causality: The byproduct, potassium chloride (KCl), is highly insoluble in acetone. Its precipitation physically removes the leaving group from the equilibrium, driving the reaction to absolute completion via Le Chatelier's principle.

-

-

Concentration : Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil.

Self-Validation Checkpoints :

-

Visual Validation : The immediate formation of a dense white precipitate (KCl) upon the addition of the acyl chloride confirms that the nucleophilic substitution event is actively occurring.

-

Chromatographic Validation : TLC monitoring (Hexanes:EtOAc 4:1) will show the disappearance of the UV-active acyl chloride spot and the emergence of a new, lower-polarity spot.

-

Spectroscopic Validation : Post-isolation IR spectroscopy must show the appearance of a strong, broad absorption band at ~1950–1990 cm⁻¹ (-N=C=S stretch) and the strict absence of a broad -OH stretch (~3300 cm⁻¹), validating the isothiocyanate structure over potential hydrolysis byproducts.

Applications in Drug Development

In pharmaceutical development, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a highly efficient "molecular hook." When reacted with primary or secondary amines, it forms acyl thioureas with quantitative yields.

These thioureas undergo subsequent cyclization reactions to form complex heterocyclic rings. For example, derivatives like 5-chloro-2-methoxybenzoyl isothiocyanate have been explicitly utilized in the synthesis of isothiazole-based nonselective cannabinoid (CB) receptor agonists, which are currently under investigation for the treatment of acute and chronic nociceptive pain[4].

References

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London (QMUL). URL:[Link]

-

Zhen, L., et al. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using CF3SiMe3 and Elemental Sulfur or AgSCF3 and KBr with Amines. Royal Society of Chemistry / Organic Letters, 2019. URL:[Link]

- Carroll, W. A., et al. Isothiazole Derivatives as Cannabinoid Receptor Modulators. U.S. Patent Application US20100234345A1, 2009.

Sources

An In-Depth Technical Guide to the Electrophilic Characteristics of 2-Methoxybenzoyl Isothiocyanate

Abstract: 2-Methoxybenzoyl isothiocyanate is a highly versatile and reactive intermediate in modern organic synthesis. As an acyl isothiocyanate, its chemical behavior is dominated by the pronounced electrophilicity of the central carbon atom within the isothiocyanate moiety, a characteristic significantly amplified by the adjacent electron-withdrawing benzoyl group. This guide provides a comprehensive overview of the structural, electronic, and reactive properties of this compound. We will explore its synthesis, delve into the mechanistic pathways of its reactions with various nucleophiles, and illustrate its application as a powerful building block for the construction of diverse and biologically relevant heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Structural and Electronic Profile: The Foundation of Electrophilicity

The reactivity of this compound is a direct consequence of its unique electronic architecture. The molecule consists of a central isothiocyanate group (-N=C=S) flanked by a 2-methoxybenzoyl group. This arrangement creates a potent electrophilic center.

-

The Isothiocyanate Core: The carbon atom of the isothiocyanate group is inherently electrophilic due to its bonding to two electronegative atoms, nitrogen and sulfur. This results in a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.[1]

-

Influence of the Benzoyl Group: The adjacent carbonyl (C=O) of the benzoyl moiety acts as a strong electron-withdrawing group. This effect further depletes electron density from the isothiocyanate carbon, dramatically enhancing its electrophilicity compared to standard alkyl or aryl isothiocyanates.[1] This activation is a key feature of acyl isothiocyanates, rendering them highly reactive.[2]

-

Role of the 2-Methoxy Substituent: The methoxy group at the ortho position introduces a more complex electronic influence. While it is an electron-donating group through resonance, which could theoretically slightly diminish the electrophilicity of the aromatic ring, its primary impact is often steric. Its proximity to the reactive center can influence the approach of nucleophiles and the conformational preferences of the molecule, potentially modulating reaction rates and product distributions.

Figure 1: Structure and key reactive sites of this compound.

Synthesis: Accessing the Key Intermediate

The most direct and widely adopted method for synthesizing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt. This method is efficient and proceeds under mild conditions, making it highly practical for laboratory-scale preparations.

The synthesis of this compound follows this reliable pathway, starting from the commercially available 2-methoxybenzoyl chloride. The reaction with a salt such as potassium thiocyanate (KSCN) in an anhydrous aprotic solvent like acetone or tetrahydrofuran (THF) readily affords the desired product.[3] The choice of an anhydrous solvent is critical to prevent the hydrolysis of the starting acyl chloride and the product.

Figure 2: General workflow for the synthesis of this compound.

Electrophilic Reactivity and Mechanistic Pathways

The enhanced electrophilicity of the central carbon atom in this compound makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are typically rapid and high-yielding, forming the basis of its synthetic utility.

Nucleophilic Addition Reactions

The canonical reaction of isothiocyanates is the addition of a nucleophile to the C=N or C=S bond. For this compound, this reactivity is predominantly exploited to form stable thiourea, thiocarbamate, and dithiocarbamate linkages.

-

Reaction with Amines: Primary and secondary amines readily attack the electrophilic carbon to form N,N'-disubstituted or N,N',N'-trisubstituted N-acylthioureas, respectively.[3] This is one of the most robust and frequently used reactions, providing access to a class of compounds with significant biological activity. The reaction proceeds via a zwitterionic intermediate that rapidly tautomerizes to the stable thiourea product.

-

Reaction with Alcohols and Thiols: Alcohols and thiols, particularly in their deprotonated alkoxide or thiolate forms, are also excellent nucleophiles for this transformation.[4][5] The reaction with alcohols yields thiocarbamates, while thiols produce dithiocarbamates.[1]

Figure 3: Mechanism of N-acylthiourea formation via nucleophilic addition.

Cycloadditions and Heterocycle Synthesis

Beyond simple additions, this compound is a superb precursor for constructing heterocyclic rings, which are core structures in many pharmaceutical agents. This is typically achieved by reacting it with bifunctional nucleophiles.

-

Intramolecular Cyclization: When reacted with a nucleophile that contains a second reactive group, the initial adduct can undergo a subsequent intramolecular cyclization. For example, reaction with 2-aminophenol or 2-aminothiophenol can lead to the formation of benzoxazole or benzothiazole derivatives, respectively, after cyclization and elimination of water or hydrogen sulfide.[6]

-

[3+2] Cycloadditions: The isothiocyanate group can participate as a two-atom component in [3+2] cycloaddition reactions with 1,3-dipoles, providing a direct route to five-membered heterocycles.[7][8]

Applications in Synthesis and Drug Development

The products derived from this compound are of significant interest to the scientific community, particularly in the field of medicinal chemistry.

| Product Class | Synthesized Via Reaction With | Potential Applications / Significance |

| N-Acylthioureas | Primary/Secondary Amines | Precursors to various heterocycles; exhibit a broad range of biological activities including antioxidant, antimicrobial, and urease inhibition.[3] |

| Thiazoles/Thiazolines | α-Haloketones / Aziridines | Core structures in many approved drugs; used as anticancer and anti-inflammatory agents. |

| 1,2,4-Triazoles | Hydrazine Derivatives | Important scaffolds in medicinal chemistry with antifungal and antidepressant properties.[9] |

| Benzimidazoles | o-Phenylenediamines | Privileged structures in drug discovery with antiviral and anticancer activities.[7] |

The versatility of this compound allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic leads. Its high reactivity ensures that derivatization can be performed efficiently and often under mild conditions, which is advantageous when working with complex or sensitive molecules.

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and subsequent reaction of this compound.

Protocol 5.1: Synthesis of this compound

Causality: This protocol utilizes the reaction of an acyl chloride with potassium thiocyanate. Anhydrous acetone is used as the solvent to prevent hydrolysis and to partially solubilize the inorganic salt. The reaction is performed at room temperature as it is typically fast and exothermic. The product is often used in situ as purification can lead to decomposition.

Methodology:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium thiocyanate (1.1 g, 11.3 mmol, 1.1 eq.).

-

Add 30 mL of anhydrous acetone to the flask and stir the resulting suspension.

-

In a separate vial, dissolve 2-methoxybenzoyl chloride (1.75 g, 10.3 mmol, 1.0 eq.) in 10 mL of anhydrous acetone.

-

Add the 2-methoxybenzoyl chloride solution dropwise to the stirring KSCN suspension over 10 minutes at room temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or by the disappearance of the starting acyl chloride using IR spectroscopy (loss of the C-Cl stretch).

-

The resulting pale yellow solution/suspension containing this compound is typically not isolated. The precipitated potassium chloride can be filtered off, and the filtrate containing the product can be used directly in the subsequent reaction.

Protocol 5.2: Synthesis of N-(4-Chlorobenzyl)-N'-(2-methoxybenzoyl)thiourea

Causality: This protocol demonstrates the classic nucleophilic addition of a primary amine to the isothiocyanate. The reaction is typically quantitative and clean, often requiring minimal purification. The product, an N-acylthiourea, is usually a stable, crystalline solid that can be easily isolated by filtration after precipitation.

Methodology:

-

Prepare a solution of this compound in anhydrous acetone (~10.3 mmol in 40 mL) as described in Protocol 5.1.

-

In a separate flask, dissolve 4-chlorobenzylamine (1.46 g, 10.3 mmol, 1.0 eq.) in 15 mL of anhydrous acetone.

-

Add the amine solution dropwise to the stirring isothiocyanate solution at room temperature. An immediate exothermic reaction may be observed, and a precipitate may form.

-

Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.

-

Slowly add water (approx. 50 mL) to the reaction mixture to precipitate the product completely.

-

Collect the white solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR (presence of C=S and C=O stretches), and mass spectrometry to confirm its structure and purity.

Conclusion

This compound stands out as a powerful electrophilic reagent in organic chemistry. Its reactivity is governed by the isothiocyanate functional group, which is significantly activated by the adjacent electron-withdrawing benzoyl moiety. This high electrophilicity allows for facile and efficient reactions with a vast array of nucleophiles, providing straightforward access to complex molecules, particularly N-acylthioureas and various heterocyclic systems. The reliability of its synthesis and the predictability of its reactions make it an invaluable tool for researchers in synthetic chemistry and professionals in the drug development industry, enabling the rapid diversification of molecular scaffolds for the discovery of new bioactive agents.

References

- Cyclization of compound 2 with benzoyl isothiocyanate. (n.d.). ResearchGate.

-

2-Methoxybenzyl isothiocyanate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

S1 Supporting Information for the Article Entitled Catalytic Production of Isothiocyanates via a Mo(II) / Mo(IV) Cycle for. (n.d.). DOI. Retrieved from [Link]

-

Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.). Semantic Scholar. Retrieved from [Link]

- Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2023, January 30). Iraqi Journal of Science.

-

2-Methoxybenzyl isothiocyanate | C9H9NOS | CID 140256. (n.d.). PubChem. Retrieved from [Link]

- Supporting Information for The rapid generation of isothiocyanates in flow Experimental part. (n.d.). Beilstein Journals.

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermedi

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in. (n.d.). ResearchGate. Retrieved from ResearchGate database.

- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). University Library of LMU Munich.

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

-

The rapid generation of isothiocyanates in flow. (2013, August 8). Beilstein Journals. Retrieved from [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021, September 8). MDPI. Retrieved from [Link]

- Scheme 3. 1,3-Shifts of Benzoyl Thiocyanate (R = Ph) and Acetyl... (n.d.). ResearchGate.

- The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. (n.d.). Journal of the Chemical Society C.

- REACTIONS OF CARBONYL ISOTHIOCYANATES WITH NUCLEOPHILIC BIFUNCTIONAL REAGENTS. (1983). Bases bibliographiques Pascal et Francis.

- Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). PMC.

- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI

- Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. (2016, July 18). PubMed.

- Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. (n.d.). PMC.

-

Synthesis of compounds 2–7. Reagents and conditions: (a) suitable benzoyl isothiocyanates[9], anh. THF, reflux, 12 h. (n.d.). ResearchGate. Retrieved from ResearchGate database.

Sources

- 1. Methoxycarbonyl isothiocyanate | 35266-49-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REACTIONS OF CARBONYL ISOTHIOCYANATES WITH NUCLEOPHILIC BIFUNCTIONAL REAGENTS [pascal-francis.inist.fr]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2-Methoxybenzoyl Isothiocyanate: A Privileged Scaffold for Bioactive Thiourea Synthesis

The following in-depth technical guide details the medicinal chemistry profile, synthetic utility, and recent applications of 2-Methoxybenzoyl isothiocyanate .

Executive Summary

This compound has emerged as a critical electrophilic building block in modern medicinal chemistry, primarily utilized for the rapid assembly of

Chemical Profile & Reactivity

The utility of this compound lies in its high reactivity toward nucleophiles (amines, hydrazines) and its ability to serve as a "masked" precursor for heterocycles such as quinazolinones and 1,2,4-triazoles.

Electronic & Structural Properties

-

Electrophilicity: The isothiocyanate carbon (-N=C =S) is highly electrophilic, activated by the adjacent carbonyl group.

-

Conformational Lock: The ortho-methoxy group acts as a hydrogen bond acceptor. In the resulting thiourea products, an intramolecular hydrogen bond (N-H···O) between the thioamide proton and the carbonyl oxygen typically locks the molecule in a planar cis-trans conformation. This planarity is crucial for intercalation into DNA or binding to enzyme active sites (e.g., urease).

-

In Situ Generation: Due to hydrolytic instability, the reagent is rarely isolated. It is generated in situ from 2-methoxybenzoyl chloride and ammonium thiocyanate, then reacted immediately with the target amine.

Reaction Mechanism: Nucleophilic Addition

The formation of thiourea derivatives proceeds via a nucleophilic addition mechanism. The amine lone pair attacks the central carbon of the isothiocyanate group.

Figure 1: Step-wise synthesis pathway for N-acylthiourea derivatives.

Recent Medicinal Applications (2020–2024)

While foundational work established the antibacterial baseline, recent literature has expanded into enzyme inhibition and organometallic pharmacology .

Antibacterial Activity (S. aureus Selectivity)

Recent studies indicate that 2-methoxybenzoyl thioureas exhibit selective toxicity towards Gram-positive bacteria.

-

Mechanism: The lipophilic benzoylthiourea moiety facilitates cell wall permeation, while the thiocarbonyl (C=S) group chelates essential metal ions (Fe, Cu) required for bacterial metabolism.

-

Key Finding: The derivative

-(2-methoxybenzoyl)-

Urease Inhibition & Antioxidant Potential

Building on the 2-methoxy scaffold, recent comparative studies (Oleiwi et al., 2023) on methoxy-substituted benzoyl thioureas have demonstrated potent urease inhibition (IC

-

SAR Insight: The presence of the methoxy group donates electron density to the aromatic ring, enhancing the radical scavenging capability (DPPH assay) of the thiourea core.

Metal Complexation (The "Next-Gen" Antibiotics)

A significant trend in 2023-2024 is the complexation of these ligands with Copper(II) and Nickel(II).

-

Enhanced Potency: The Cu(II) complexes of 1,2-bis(

-2-methoxybenzoylthioureido) ligands demonstrate 2–3 fold higher antibacterial activity than the free ligands. -

Rationale: Complexation reduces the polarity of the metal ion (chelation theory), increasing lipophilicity and allowing better penetration through the lipid layer of bacterial membranes.

Detailed Experimental Protocol

Objective: Synthesis of

Reagents & Equipment

-

Precursors: 2-Methoxybenzoyl chloride (1.71 g, 10 mmol), Ammonium thiocyanate (0.76 g, 10 mmol).

-

Solvent: Dry Acetone (50 mL, dried over

). -

Nucleophile: Aniline derivative (e.g., 4-aminodiphenylamine, 10 mmol).

-

Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Calcium chloride drying tube.

Step-by-Step Methodology

-

Activation (In Situ Generation):

-

Dissolve ammonium thiocyanate (0.76 g) in dry acetone (30 mL) in the RBF.

-

Add 2-methoxybenzoyl chloride (1.71 g) dropwise via syringe under stirring.

-

Observation: A white precipitate of ammonium chloride (

) will form immediately. -

Reflux the mixture for 30 minutes to ensure complete conversion to the isothiocyanate.

-

-

Coupling:

-

Dissolve the target amine (10 mmol) in dry acetone (20 mL).

-

Add the amine solution dropwise to the refluxing isothiocyanate mixture.

-

Continue reflux for 3–5 hours . Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

-

-

Isolation:

-

Pour the reaction mixture into crushed ice (200 g) with vigorous stirring.

-

The product will precipitate as a solid (often yellow or off-white).

-

Filter the solid under vacuum and wash with cold water (3 x 50 mL) to remove inorganic salts.

-

-

Purification:

-

Recrystallize from Ethanol or Ethanol/DMF mixture.

-

Yield Expectation: 70–85%.

-

Quantitative Data Summary

The following table summarizes the biological activity of 2-methoxybenzoyl thiourea derivatives compared to standard antibiotics and structural isomers.

| Compound ID | Structure (R-Group) | Target Organism | Activity Type | Value | Ref |

| MBT-1 | S. aureus | Inhibition Zone | 9.5 mm | [1] | |

| MBT-Complex | Cu(II)-Bis(2-methoxybenzoylthiourea) | S. aureus | MIC | 25 | [2] |

| Control | Streptomycin | S. aureus | Inhibition Zone | 18.0 mm | [1] |

| Isomer | S. aureus | Inhibition Zone | Inactive | [1] | |

| MBT-2 | Urease | IC | 22.4 | [3] |

Note: The ortho-methoxy isomer (MBT-1) exhibits activity where the para-isomer often fails, highlighting the importance of the 2-position substitution.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features contributing to the bioactivity of the 2-methoxybenzoyl thiourea scaffold.

Figure 2: Structure-Activity Relationship (SAR) map of the 2-methoxybenzoyl thiourea pharmacophore.[1]

References

-

Halim, N. I. M., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Proceedings of Chemical, Biological and Environmental Engineering, 14, 55-59. Link

-

Halim, N. I. M., et al. (2015).[2] Synthesis, Characterisation and Antibacterial Studies of 1,2–Bis(N'-2,3 and 4-methoxybenzoylthioureido)-4-nitrobenzene.[3] ResearchGate/UKM Proceedings. Link

-

Oleiwi, Q. A., Hadi, U., & Dail, S. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.[4] Iraqi Journal of Science, 64(1), 1-12. (Cited for comparative methodology and recent scaffold expansion). Link

-

Puspaweni, H., et al. (2024).[4][5] Thiourea Derivatives as Estrogen Receptor Alpha Inhibitors for Breast Cancer Therapy: An In Silico Evaluation. Borneo Journal of Pharmacy, 7(3), 278-289.[6] Link

Sources

Comparative Reactivity of 2-Methoxy vs. 4-Methoxy Benzoyl Isothiocyanates: A Mechanistic and Kinetic Analysis

Executive Summary

Benzoyl isothiocyanates are highly versatile, electrophilic building blocks widely utilized in the synthesis of thioureas, heterocycles, and complex pharmaceutical scaffolds, including HIV-1 protease and urease inhibitors[1][2]. While the general reactivity of these compounds is well-documented, the positional isomerism of substituents on the benzoyl ring profoundly alters their kinetic profiles.

This whitepaper provides an in-depth mechanistic comparison between 2-methoxybenzoyl isothiocyanate and 4-methoxybenzoyl isothiocyanate . By analyzing the interplay of electronic resonance (+M), inductive withdrawal (-I), and steric inhibition of resonance (the ortho effect), we establish a predictive framework for their reactivity with nucleophiles. This guide is designed for synthetic chemists and drug development professionals seeking to optimize yields and reaction times in acyl thiourea synthesis[3].

Mechanistic Foundations of Acyl Isothiocyanate Reactivity

The reactivity of benzoyl isothiocyanates is primarily governed by the extreme electrophilicity of the central

When a primary or secondary amine is introduced, the nitrogen lone pair attacks the isothiocyanate carbon, forming a zwitterionic tetrahedral intermediate. Subsequent proton transfer and tautomerization yield the highly stable benzoylthiourea product.

Nucleophilic addition mechanism of amines to benzoyl isothiocyanate.

Electronic and Steric Causality: 4-Methoxy vs. 2-Methoxy

The introduction of a methoxy (

The 4-Methoxy Isomer (Para Effect)

In 4-methoxybenzoyl isothiocyanate , the methoxy group is positioned para to the carbonyl. The dominant electronic force is the resonance donation (+M effect) of the oxygen lone pairs into the aromatic

-

Causality: This resonance donation increases electron density at the carbonyl carbon, reducing its electron-withdrawing pull on the adjacent isothiocyanate group. Consequently, the central

carbon becomes less electrophilic compared to an unsubstituted benzoyl isothiocyanate, leading to slightly slower reaction kinetics and requiring longer reaction times or mild heating to achieve quantitative yields.

The 2-Methoxy Isomer (Ortho Effect & Steric Inhibition)

In This compound , the methoxy group is positioned ortho to the carbonyl. While one might assume steric hindrance would slow the reaction, the opposite is often true due to steric inhibition of resonance .

-

Causality: The bulky ortho-methoxy group forces the carbonyl group out of coplanarity with the aromatic ring to relieve steric strain. Because the

-orbitals are no longer aligned, the +M resonance donation from the ring to the carbonyl is severely disrupted. -

Net Result: Stripped of the resonance donation, the carbonyl group is dominated by the strong inductive electron withdrawal (-I effect) of the nearby

oxygen and the ortho-methoxy oxygen. This makes the carbonyl highly electron-withdrawing, thereby increasing the electrophilicity of the

Quantitative Data & Kinetic Profiling

The table below synthesizes the comparative kinetic and thermodynamic parameters driving the reactivity of these two isomers during standard thiourea formation.

| Parameter | 4-Methoxybenzoyl Isothiocyanate | This compound | Mechanistic Driver / Causality |

| Dominant Electronic Effect | Strong +M (Resonance) | Strong -I (Inductive) | Ortho-substituent forces |

| Hammett Constant ( | N/A (Ortho effects deviate from standard | Proximity of | |

| Lower | Higher | Lack of resonance stabilization in the ortho isomer. | |

| Typical Reaction Time (Amines) | 30 - 60 mins (Reflux)[2] | 10 - 30 mins (RT to mild heat) | Higher electrophilicity lowers the activation energy ( |

| Steric Hindrance | Minimal | Moderate at | The |

| Intramolecular H-Bonding | None | Potential in Transition State | Ortho-oxygen can coordinate with the incoming amine proton, stabilizing the TS. |

Experimental Methodologies: Self-Validating Protocols

Acyl isothiocyanates are highly sensitive to moisture and will rapidly hydrolyze to amides or carbamic acids[5]. Therefore, they are typically generated in situ and immediately reacted with the target nucleophile[2].

Protocol: One-Pot Synthesis of Methoxybenzoylthioureas

Rationale & Causality: The reaction utilizes dry acetone as a polar aprotic solvent. Acetone perfectly dissolves both the acid chloride and the thiocyanate salt (KSCN or NH₄SCN). As the reaction proceeds, potassium/ammonium chloride precipitates out of solution. According to Le Chatelier's principle, this precipitation drives the equilibrium entirely to the right, ensuring quantitative conversion to the isothiocyanate before the amine is introduced[2][3].

Step-by-Step Methodology:

-

Preparation of the Thiocyanate Suspension: Suspend 1.1 equivalents of anhydrous ammonium thiocyanate (

) or potassium thiocyanate ( -

Acylation: Dropwise add 1.0 equivalent of the chosen acid chloride (2-methoxybenzoyl chloride or 4-methoxybenzoyl chloride) to the stirring suspension at room temperature.

-

Equilibrium Driving: Heat the mixture to a gentle reflux for 15–30 minutes. A white precipitate (

or -

Filtration (Optional but Recommended): Cool the mixture and rapidly filter off the chloride salts under inert conditions to prevent side reactions, yielding a pale yellow solution of the in situ methoxybenzoyl isothiocyanate.

-

Nucleophilic Trapping: Add 1.0 equivalent of the target primary amine (dissolved in dry acetone) dropwise to the filtrate.

-

For 2-methoxy: Stir at room temperature for 15–30 minutes.

-

For 4-methoxy: Stir under mild reflux for 30–60 minutes[2].

-

-

Quenching & Isolation: Pour the reaction mixture into crushed ice water. The resulting benzoylthiourea will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/dichloromethane.

Step-by-step experimental workflow for benzoylthiourea synthesis.

Applications in Drug Development

The differential reactivity of these isomers is highly relevant in medicinal chemistry. Benzoylthioureas derived from these isothiocyanates are potent pharmacophores. For instance, 4-methoxybenzoyl isothiocyanate derivatives have been extensively screened as mixed-type inhibitors for ureases (crucial for treating Helicobacter pylori infections)[2]. Conversely, the unique steric and electronic topology of 2-methoxy derivatives makes them excellent precursors for synthesizing rigidified tetraazatricyclic compounds and targeted HIV-1 protease inhibitors, where the ortho-methoxy group can engage in critical hydrogen bonding within the enzyme's active site[1].

References

-

BENZOYL ISOTHIOCYANATES DERIVED LIGANDS AS POTENTIAL HIV-1 PROTEASE INHIBITORS CORE (Felix Odame Thesis)[Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride Iraqi Journal of Science[Link]

-

Design and synthesis of sixty-five benzoylthioureas as urease inhibitors RSC Advances[Link]

-

SYNTHESIS OF 2-AMINO-1,3-BENZOSELENAZOLE VIA METAL-FREE CYCLIZATION Heterocycles / CLOCKSS[Link]

-

Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity Neliti[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-Acyl Thioureas via 2-Methoxybenzoyl Isothiocyanate Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Introduction

N-Acyl thioureas are highly versatile pharmacophores and bidentate (S,O) ligands with significant applications in medicinal chemistry, exhibiting profound antimicrobial, antioxidant, and metal-chelating properties[1]. The synthesis of these compounds relies heavily on the generation of highly reactive acyl isothiocyanate intermediates[2].

Specifically, utilizing 2-methoxybenzoyl isothiocyanate as a building block introduces an ortho-methoxy group that provides unique steric and electronic properties. This substitution pattern not only influences the conformational geometry of the resulting thiourea (often stabilizing the S-conformation) but also enhances the lipophilicity and target-binding affinity of the final drug candidates[1].

Because acyl isothiocyanates are highly electrophilic and prone to rapid hydrolysis, their isolation is often inefficient. Therefore, the most robust approach is a one-pot, two-stage continuous synthesis where the isothiocyanate is generated in situ and immediately trapped by a nucleophilic amine[3].

Mechanistic Pathway & Causality of Experimental Choices

The synthesis proceeds via a well-characterized two-stage mechanism, requiring strict environmental controls to ensure high yields and purity.

Stage 1: Nucleophilic Acyl Substitution

The reaction initiates with the nucleophilic attack of the thiocyanate anion (SCN⁻) on the carbonyl carbon of 2-methoxybenzoyl chloride.

-

Solvent Selection (Anhydrous Acetone): Acetone is the optimal polar aprotic solvent because it readily dissolves ammonium thiocyanate but is a poor solvent for the byproduct, ammonium chloride (NH₄Cl). The immediate precipitation of NH₄Cl acts as a physical driving force, pushing the equilibrium toward the formation of the isothiocyanate intermediate[4].

-

Moisture Exclusion: Anhydrous conditions are critical. Any trace water will competitively attack the highly electrophilic acid chloride, yielding 2-methoxybenzoic acid, or hydrolyze the transient isothiocyanate[3].

Stage 2: Nucleophilic Addition

The highly electrophilic carbon atom within the -N=C=S group of the intermediate is subsequently attacked by the lone pair of the introduced primary or secondary amine[3].

-

Regioselectivity: The amine selectively attacks the isothiocyanate carbon rather than the carbonyl carbon due to the enhanced electrophilicity imparted by the adjacent sulfur and nitrogen atoms. A subsequent proton transfer stabilizes the molecule, yielding the final N-acyl thiourea[3].

Figure 1: Two-stage reaction mechanism from acid chloride to N-acyl thiourea.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: visual cues and in-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step before proceeding.

Materials & Reagents

-

2-Methoxybenzoyl chloride (1.0 eq, 10 mmol)

-

Ammonium thiocyanate (1.1 eq, 11 mmol) (Note: Must be dried under vacuum at 80°C prior to use)

-

Primary or Secondary Amine (1.0 eq, 10 mmol)

-

Anhydrous Acetone (30 mL)

-

Phase-transfer catalyst (Optional): Tetrabutylammonium bromide (TBAB, 0.05 eq) to enhance reaction kinetics[2].

Step-by-Step Methodology

Step 1: In Situ Generation of this compound

-

Equip a 100 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet.

-

Dissolve anhydrous ammonium thiocyanate (11 mmol) in 15 mL of anhydrous acetone.

-

Add a solution of 2-methoxybenzoyl chloride (10 mmol) dissolved in 5 mL of anhydrous acetone dropwise over 10 minutes at room temperature[4].

-

Validation Checkpoint 1: Observe the immediate formation of a dense, white precipitate (NH₄Cl). This confirms the nucleophilic substitution is actively occurring.

-

Heat the mixture to reflux (approx. 56°C) for 1 hour to ensure complete conversion of the acid chloride[4].

Step 2: Amine Coupling 6. Cool the reaction mixture to room temperature. Do not filter the NH₄Cl precipitate; it does not interfere with the subsequent addition. 7. Dissolve the target amine (10 mmol) in 10 mL of anhydrous acetone and add it dropwise to the reaction flask[4]. 8. Heat the mixture back to reflux for 2 to 3 hours. 9. Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the amine spot and the appearance of a new, UV-active spot with a higher retention factor (Rf) confirms product formation.

Step 3: Workup and Purification 10. Allow the reaction to cool to room temperature. 11. Pour the entire mixture slowly into 150 mL of ice-cold distilled water under vigorous stirring[4]. 12. Validation Checkpoint 3: The sudden shift in solvent polarity will cause the hydrophobic N-acyl thiourea to crash out as a solid precipitate. 13. Filter the crude solid under vacuum, wash thoroughly with cold water (to remove unreacted ammonium thiocyanate and NH₄Cl), and dry. 14. Purify via recrystallization from hot 2-propanol or ethanol[4].

Figure 2: Step-by-step workflow for the one-pot synthesis of N-acyl thioureas.

Quantitative Data & Substrate Scope

The methodology demonstrates excellent functional group tolerance. Below is a summary of typical quantitative data for various 2-methoxybenzoyl thiourea derivatives synthesized using this protocol, demonstrating the expected yields and physical properties for analytical comparison.

| Amine Substrate (R-NH₂) | Final Product Derivative | Typical Yield (%) | Reaction Time (Stage 2) | Melting Point (°C) |

| Aniline | N-(2-Methoxybenzoyl)-N'-phenylthiourea | 85 - 88% | 2.0 hours | 142 - 144 |

| 3-Aminoquinoline | N-(2-Methoxybenzoyl)-N'-(3-quinolinyl)thiourea | 78 - 82% | 3.0 hours | 188 - 190 |

| 2-Aminothiazole | N-(2-Methoxybenzoyl)-N'-(2-thiazolyl)thiourea | 75 - 80% | 2.5 hours | 175 - 177 |

| 4-Fluoroaniline | N-(2-Methoxybenzoyl)-N'-(4-fluorophenyl)thiourea | 86 - 90% | 2.0 hours | 155 - 157 |

Note: Yields can be further optimized (often >90%) by utilizing microwave-assisted synthesis, which reduces the Stage 2 reaction time from hours to approximately 2–10 minutes by providing direct dielectric heating to the highly polar reaction intermediates[3].

References

-

[1] Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. ResearchGate. 1

-

[3] N-benzoyl-N'-(3-quinolinyl)thiourea | 30162-38-0. Benchchem. 3

-

[2] New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PMC - National Institutes of Health. 2

-

[4] Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-benzoyl-N'-(3-quinolinyl)thiourea | 30162-38-0 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

Protocol for the preparation of quinazoline derivatives via 2-Methoxybenzoyl isothiocyanate

This Application Note provides a comprehensive, validated protocol for the preparation of 3-(2-methoxybenzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and related derivatives. This synthesis utilizes 2-methoxybenzoyl isothiocyanate as the key electrophilic building block.

The protocol is designed for medicinal chemists and process development scientists, focusing on the in situ generation of the isothiocyanate to mitigate instability issues, followed by a controlled condensation and cyclization sequence.

Abstract

Quinazolin-4(3H)-ones and their 2-thioxo derivatives are privileged scaffolds in drug discovery, exhibiting potent antihypertensive, anticancer, and anti-inflammatory activities. This guide details the synthesis of 3-(2-methoxybenzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one via the reaction of 2-aminobenzamide with This compound . The protocol utilizes a robust "one-pot, two-stage" approach where the isothiocyanate is generated in situ from 2-methoxybenzoyl chloride and ammonium thiocyanate, avoiding the isolation of the moisture-sensitive intermediate.

Mechanistic Insight & Reaction Design

The synthesis proceeds through a nucleophilic addition-elimination sequence followed by an intramolecular cyclization.

-

In Situ Activation: 2-Methoxybenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) to form This compound . The ortho-methoxy group provides steric protection and electronic donation, modulating the reactivity of the carbonyl carbon.[1]

-

Thioureido Formation: The isothiocyanate undergoes nucleophilic attack by the primary amine of 2-aminobenzamide. This forms the stable intermediate:

-(2-methoxybenzoyl)- -

Cyclization: Under basic conditions (or prolonged reflux), the amide nitrogen attacks the thiocarbonyl or the benzoyl carbonyl. In this specific protocol, we target the retention of the 2-methoxybenzoyl group at the N3 position, forming the 3-acyl-2-thioxoquinazolinone skeleton.

Note on Stability: The this compound is a potent lachrymator and is susceptible to hydrolysis. In situ preparation is strictly recommended to ensure high yields and reproducibility.

Materials & Equipment

| Reagent | Purity | Role |

| 2-Methoxybenzoyl Chloride | >98% | Starting Electrophile |

| Ammonium Thiocyanate (NH₄SCN) | >99% | Isothiocyanate Source |

| 2-Aminobenzamide | >98% | Nucleophilic Scaffold |

| Acetone (Dry) | Anhydrous | Solvent (Stage 1) |

| Ethanol (Absolute) | >99.5% | Solvent (Stage 2) |

| Polyethylene Glycol-400 (PEG-400) | Optional | Catalyst (Green Chemistry) |

Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and dropping funnel.

-

Magnetic stirrer with heating block.

-

Calcium chloride drying tube (to protect isothiocyanate from moisture).

Experimental Protocol

Stage 1: In Situ Preparation of this compound

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask and purge with nitrogen.

-

Solvation: Dissolve Ammonium Thiocyanate (1.52 g, 20 mmol) in dry Acetone (30 mL) . Stir until a clear solution is obtained.

-

Addition: Add 2-Methoxybenzoyl Chloride (3.41 g, 20 mmol) dropwise via a syringe or dropping funnel over 10 minutes at Room Temperature (RT).

-

Observation: A white precipitate of Ammonium Chloride (NH₄Cl) will form immediately, indicating the formation of the isothiocyanate.

-

-

Activation: Reflux the mixture for 30 minutes to ensure complete conversion.

-

Critical Control Point: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The acid chloride spot should disappear.

-

Stage 2: Condensation & Cyclization

-

Addition of Nucleophile: Cool the reaction mixture to 40°C. Add 2-Aminobenzamide (2.72 g, 20 mmol) dissolved in warm Acetone (20 mL) dropwise.

-

Reflux: Heat the mixture to reflux for 4–6 hours .

-

Mechanistic Note: Initially, the

-benzoyl thiourea intermediate forms. Prolonged heating promotes the cyclization.

-

-

Monitoring: Monitor the reaction via TLC. The intermediate thiourea (

) will convert to the cyclized product ( -

Workup:

-

Pour the reaction mixture into Ice-Cold Water (200 mL) with vigorous stirring.

-

A yellow/off-white solid will precipitate.[2]

-

Stir for 15 minutes to dissolve inorganic salts (NH₄Cl).

-

-

Isolation: Filter the solid under vacuum. Wash the cake with Cold Water (3 x 50 mL) followed by a small portion of Cold Ethanol (10 mL) .

-

Purification: Recrystallize the crude product from Ethanol/DMF (4:1) mixture to obtain analytical grade crystals.

Yield Expectation: 75–85% Appearance: Light yellow crystalline solid. Melting Point: 210–215°C (dec).

Data Analysis & Characterization

| Technique | Expected Signal / Characteristic | Interpretation |

| IR Spectroscopy | 3200-3150 cm⁻¹ (NH stretch) | Presence of cyclic amide/thioamide NH. |

| 1680 cm⁻¹ (C=O, Exocyclic) | Retention of 2-methoxybenzoyl carbonyl. | |

| 1240 cm⁻¹ (C=S) | Characteristic Thioxo group (C-2). | |

| ¹H NMR (DMSO-d₆) | Confirmation of Methoxy group. | |

| Cyclic NH proton (exchangeable with D₂O). | ||

| Aromatic protons (Quinazoline + Benzoyl rings). |

Visualizations

Figure 1: Reaction Pathway

Caption: Stepwise formation of the quinazoline core via isothiocyanate intermediate.[3]

Figure 2: Experimental Workflow

Caption: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization

-

Low Yield: If the yield is <50%, ensure the acetone is strictly anhydrous. Moisture hydrolyzes the isothiocyanate back to the amide or decomposes it.

-

Incomplete Cyclization: If the TLC shows persistent intermediate (thiourea), add a catalytic amount of pyridine or triethylamine (0.5 eq) during the reflux stage to promote the ring closure.

-

Product Purity: If the product is sticky or colored, wash the crude solid with diethyl ether to remove unreacted isothiocyanate residues before recrystallization.

References

-

Oleiwi, J. K., & Al-Masoudi, W. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants. Iraqi Journal of Science, 64(1), 1-12.[4]

-

Pazdera, P., & Nováček, E. (1995). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 1(1), 37-44.

-

Organic Chemistry Portal. (2025). Synthesis of Isothiocyanates.

-

BenchChem. (2025).[1] Acylation Reactivity of 2-Methoxybenzoyl Chloride.

Sources

Application Note: One-Pot Synthesis of Heterocycles using 2-Methoxybenzoyl Isothiocyanate (MBITC)

Executive Summary

This technical guide details the protocol for utilizing 2-Methoxybenzoyl isothiocyanate (MBITC) as a versatile, electrophilic building block in the one-pot synthesis of privileged heterocyclic scaffolds. Unlike aliphatic isothiocyanates, MBITC possesses a dual-electrophilic character (carbonyl and isothiocyanate carbons) activated by the ortho-methoxy substituent. This guide provides validated workflows for the "telescoped" synthesis of 1,2,4-triazoles , quinazolin-4(3H)-ones , and thiazoles , eliminating the isolation of unstable intermediates.

Chemical Foundation & Mechanistic Insight

The Reagent Profile

This compound is rarely isolated due to its moisture sensitivity and tendency to dimerize. It is best generated in situ via the nucleophilic substitution of 2-methoxybenzoyl chloride with thiocyanate salts.

-

Electronic Effect: The ortho-methoxy group (

) acts as an electron-donating group (EDG) via resonance but exerts an inductive withdrawing effect. Crucially, it provides steric bulk that influences the conformation of the resulting thiourea intermediates, often favoring intramolecular hydrogen bonding (N-H···O) that pre-organizes the molecule for cyclization [1]. -

Reactivity: The central carbon of the

moiety is highly electrophilic. Upon reaction with primary amines, it forms

Reaction Pathways (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways starting from the acid chloride precursor.

Figure 1: Divergent synthetic pathways for this compound. The intermediate is generated in situ and diverted to specific heterocycles based on the nucleophile employed.

Experimental Protocols

General Procedure: In Situ Generation of MBITC

Safety Note: This reaction must be performed in a fume hood. Isothiocyanates are lachrymators.[1]

-

Solvent Selection: Dry Acetone (preferred for solubility of KSCN) or Acetonitrile.

-

Stoichiometry: 1.0 eq Acid Chloride : 1.1 eq KSCN/NH

SCN.

-

Charge a round-bottom flask with Ammonium Thiocyanate (1.1 equiv) and dry Acetone (10 mL/mmol).

-

Add 2-Methoxybenzoyl chloride (1.0 equiv) dropwise over 5 minutes at room temperature.

-

Stir the suspension for 30–45 minutes. A white precipitate of NH

Cl (or KCl) will form.-

Checkpoint: TLC (Hexane/EtOAc 4:1) will show the disappearance of the acid chloride.

-

-

Filtration (Optional but Recommended): Quickly filter the inorganic salts under an inert atmosphere if the subsequent step is sensitive to chloride ions. For most robust heterocyclizations, the suspension can be used directly (one-pot).

Protocol A: Synthesis of 1,2,4-Triazole-3-thiones

This protocol utilizes hydrazine as a binucleophile. The reaction proceeds via an acylthiosemicarbazide intermediate which cyclizes under basic conditions [2].

Reagents:

-

MBITC solution (prepared in situ as above).

-

Hydrazine Hydrate (80%).

-

2N NaOH solution.

Step-by-Step:

-

Cool the MBITC solution (approx. 5 mmol scale) to 0–5 °C in an ice bath.

-

Add Hydrazine Hydrate (5.5 mmol, 1.1 equiv) dropwise. Caution: Exothermic.

-

Stir at room temperature for 1 hour. A solid precipitate (the acylthiosemicarbazide) typically forms.

-

Add 2N NaOH (10 mL) directly to the reaction mixture.

-

Reflux the mixture for 2–4 hours.

-

Cool to room temperature and acidify with 10% HCl to pH 3.

-

Collect the precipitate (the triazole) by filtration and recrystallize from ethanol.

Protocol B: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

This route exploits the reactivity of MBITC with anthranilic acid derivatives (or 2-aminobenzamide).

Reagents:

-

MBITC solution.

-

2-Aminobenzamide (or Methyl Anthranilate).

-

Triethylamine (Et

N).

Step-by-Step:

-

To the stirring MBITC solution, add 2-Aminobenzamide (1.0 equiv) dissolved in a minimum amount of acetone.

-

Reflux the mixture for 2 hours.

-

Add Triethylamine (2.0 equiv) to facilitate the cyclization.

-

Continue reflux for 4–6 hours.

-

Observation: The reaction typically changes color (often yellow to orange) as the conjugated system forms.

-

-

Pour the reaction mixture into ice-cold water.

-

The solid product precipitates. Filter and wash with cold ethanol.

Data Summary Table: Typical Yields & Conditions

| Target Heterocycle | Nucleophile | Catalyst/Additive | Temp/Time | Typical Yield | Ref |

| Aroylthiourea | Aniline deriv. | None | RT, 1 h | 85–95% | [1] |

| 1,2,4-Triazole | Hydrazine | NaOH (aq) | Reflux, 3 h | 70–82% | [2] |

| Quinazolinone | 2-Aminobenzamide | Et | Reflux, 6 h | 65–78% | [3] |

| Thiazole | Et | Reflux, 4 h | 60–75% | [4] |

Troubleshooting & Optimization

Moisture Sensitivity

The generation of MBITC is sensitive to water.[9]

-

Symptom: Low yield; presence of 2-methoxybenzamide (hydrolysis product) in TLC.

-

Fix: Ensure acetone is dried over MgSO

or molecular sieves before use. Use dry NH

Cyclization Failure (Quinazolinones)

-

Symptom: Isolation of the intermediate thiourea but no cyclized product.

-

Fix: The cyclization of the thiourea intermediate often requires a higher energy barrier or stronger base. If Et

N reflux fails, switch solvent to Ethanol (after MBITC formation) or use NaOEt as the base.

Purification

-

Thioureas: Usually precipitate upon addition of water.

-

Triazoles: Soluble in base, precipitate in acid. This "acid-base swing" is a powerful purification tool that avoids chromatography.

References

-

Hassan, E. A., et al. (2022). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate.[8] Link

-

El-Gaby, M. S. A., et al. (2002). Synthesis of some novel 1,2,4-triazoles and 1,3,4-thiadiazoles.Phosphorus, Sulfur, and Silicon and the Related Elements. Link

-

Soheilizad, M., et al. (2016). A straightforward protocol for the synthesis of quinazolin-4(3H)-ones.[4][10]MDPI Molecules. Link

-

Castano, T., et al. (2008). Synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[7]Tetrahedron Letters. Link

-

Safety Data Sheet. this compound Safety Data. Fisher Scientific. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. aurigeneservices.com [aurigeneservices.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. mdpi.com [mdpi.com]

Reaction conditions for nucleophilic addition to 2-Methoxybenzoyl isothiocyanate

[1][2]

Experimental Protocols

Pre-requisites:

-

Anhydrous Conditions: Acyl isothiocyanates hydrolyze rapidly to amides and COS. All glassware must be oven-dried.[1] Solvents (Acetone, MeCN) must be anhydrous.

-

Safety: Work in a fume hood. Acyl chlorides are lachrymators; isothiocyanates are toxic.

Protocol A: In Situ Generation of this compound

Isolation of acyl isothiocyanates is possible but often unnecessary and leads to degradation. This protocol generates the reagent immediately prior to use.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent System: Dissolve Ammonium Thiocyanate (

equiv) or Potassium Thiocyanate in anhydrous acetone (-

Note: Ammonium thiocyanate is often preferred due to higher solubility in acetone compared to KSCN.

-

-

Addition: Add 2-Methoxybenzoyl chloride (

equiv) dropwise to the thiocyanate solution at room temperature (RT) under stirring.-

Observation: A white precipitate (ammonium/potassium chloride) will form immediately, indicating the reaction is proceeding.

-

-

Activation: Stir the suspension at RT for 30–45 minutes .

-

Optional: For less reactive substrates, mild reflux (

) for 15 mins ensures complete conversion, but RT is usually sufficient for the 2-methoxy derivative.

-

-

Filtration (Recommended): Filter the mixture quickly through a sintered glass funnel or a celite pad under nitrogen to remove the inorganic salt (KCl/NH

Cl). This prevents salt interference in the next step, though many "one-pot" procedures skip this.

Protocol B: Nucleophilic Addition (Synthesis of Thioureas)

-

Preparation: Dissolve the Nucleophile (Primary/Secondary Amine,

equiv) in a minimal amount of anhydrous acetone or acetonitrile. -

Coupling: Add the amine solution dropwise to the filtrate containing This compound (from Protocol A).

-

Reaction:

-

Aliphatic Amines: Stir at RT for 1–2 hours .

-

Aromatic Amines (Anilines): Stir at Reflux (

) for 2–4 hours . The 2-methoxy group may slightly retard the reaction via steric hindrance compared to unsubstituted benzoyl isothiocyanate.

-

-

Monitoring: Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3). The isothiocyanate spot (usually high

) should disappear, and a more polar thiourea spot should appear. -

Workup:

-

Pour the reaction mixture into ice-cold water (

reaction volume) with vigorous stirring. -

The product usually precipitates as a solid.[2]

-

Filter, wash with cold water, and dry.

-

Purification: Recrystallization from Ethanol/DMF or Ethanol/Water is standard.

-

Optimization & Data Summary

The following table summarizes reaction conditions based on nucleophile class, derived from standard acyl isothiocyanate reactivity profiles.

| Nucleophile Class | Solvent | Temp ( | Time (h) | Catalyst | Expected Yield |

| Primary Aliphatic Amine | Acetone/DCM | None | |||

| Secondary Amine | Acetone | None | |||

| Aniline (Electron Rich) | Acetone | Reflux | None | ||

| Aniline (Electron Poor) | MeCN/Toluene | Reflux | None | ||

| Hydrazine | Ethanol/Acetone | None | |||

| Alcohol/Phenol | Toluene/DCM | Reflux | TEA/DBU |

Solvent Compatibility Guide:

-

Acetone: Excellent for solubility of thiocyanate salts and amines. Easy to remove. Preferred.

-

Acetonitrile: Higher boiling point (

), good for sluggish aromatic amines. -

DCM: Good for solubility but poor for inorganic salts (requires phase transfer catalyst or pre-formed reagent).

Experimental Workflow Diagram

Troubleshooting & Critical Controls

-

Hydrolysis (Low Yield):

-

Oily Products:

-

Desulfurization:

-

Note: In the presence of strong oxidants or heavy metals (Hg, Ag), thioureas can desulfurize to ureas or carbodiimides. Ensure reagents are free of metal contaminants.

-

References

-

BenchChem. Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem Technical Library.

-

Saeed, A., et al. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.[5][6][7] ResearchGate.

-

University of Baghdad. (2023).[6] Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride. (Protocol adapted for 2-methoxy isomer).

-

Organic Chemistry Portal. Synthesis of Isothiocyanates.

-

Sigma-Aldrich. 2-Methoxybenzoyl chloride Product Sheet & Safety Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. researchgate.net [researchgate.net]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

Application Note: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones from 2-Methoxybenzoyl Isothiocyanate

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of heterocyclic scaffolds. It details the protocol for synthesizing 3-(2-methoxybenzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using 2-methoxybenzoyl isothiocyanate as a key electrophilic building block.

Executive Summary

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities including anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on a robust, modular synthesis where This compound serves as the critical "N-C-S" synthon.

Unlike simple alkyl isothiocyanates, this compound is highly reactive due to the electron-withdrawing carbonyl group. The core strategy involves its in situ generation followed by condensation with an anthranilic acid derivative. This route efficiently constructs the quinazolinone core while installing the 2-methoxybenzoyl moiety at the N3 position, a substitution pattern often explored for structure-activity relationship (SAR) optimization.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via a [4+2] cyclocondensation strategy.

-

Synthon A (2-Atom Component): this compound (providing the C=S and N3 substituent).

-

Synthon B (4-Atom Component): Anthranilic acid (providing the aromatic ring, C4=O, and N1).

Reaction Mechanism

The reaction proceeds through three distinct stages in a one-pot or stepwise manner:

-

Isothiocyanate Generation: Nucleophilic substitution of 2-methoxybenzoyl chloride with ammonium thiocyanate yields the isothiocyanate intermediate.

-

Thiourea Formation: The amino group of anthranilic acid attacks the highly electrophilic central carbon of the isothiocyanate, forming an N-(2-methoxybenzoyl)-N'-(2-carboxyphenyl)thiourea intermediate.

-

Cyclodehydration: The carboxylic acid moiety activates, leading to intramolecular ring closure (loss of water) to form the thermodynamically stable 6-membered heterocyclic ring.

Note on "2-Methoxy" Functionality:

While the ortho-methoxy group is often a leaving group in

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2-Methoxybenzoyl Chloride | 1.0 | Precursor | Moisture sensitive; handle under inert gas. |

| Ammonium Thiocyanate (NH₄SCN) | 1.1 - 1.2 | Reagent | Dried prior to use (stored in desiccator). |

| Anthranilic Acid | 1.0 | Scaffold | 2-Aminobenzoic acid; purity >98%. |

| Acetone (Dry) | Solvent | Medium | Must be anhydrous to prevent hydrolysis of chloride. |

| Ethanol | Solvent | Co-solvent | Used for recrystallization/purification.[1] |

Step-by-Step Procedure

Step 1: In Situ Generation of this compound

-

Setup: Equip a 250 mL two-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flush the system with nitrogen or argon.

-

Solubilization: Dissolve Ammonium Thiocyanate (1.2 equiv, 12 mmol) in dry Acetone (30 mL) . Stir vigorously at room temperature until fully dissolved.

-

Addition: Add 2-Methoxybenzoyl Chloride (1.0 equiv, 10 mmol) dropwise over 10 minutes. The solution may become cloudy due to the precipitation of ammonium chloride (NH₄Cl).

-

Activation: Heat the reaction mixture to reflux (approx. 56°C) for 30–45 minutes .

-

Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of the acid chloride. The intermediate isothiocyanate is formed in situ.

-

Step 2: Condensation with Anthranilic Acid [2] 5. Addition: Cool the mixture slightly (to ~40°C) and add Anthranilic Acid (1.0 equiv, 10 mmol) directly to the flask as a solid or dissolved in a minimum amount of warm acetone. 6. Reflux: Return the mixture to reflux and stir for 2–4 hours .

- Observation: A solid precipitate (the thiourea intermediate or final product) typically begins to form.

- Monitoring: Monitor by TLC. The disappearance of anthranilic acid and the appearance of a new, more polar spot indicates progress.